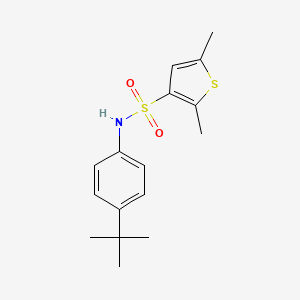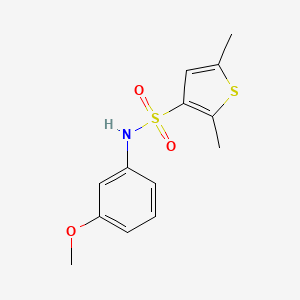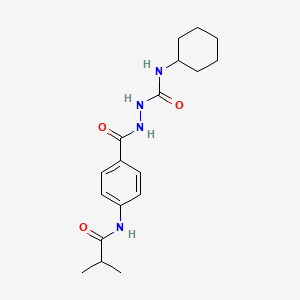![molecular formula C16H26N4O B3609742 3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea](/img/structure/B3609742.png)
3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea
Overview
Description
3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea is a synthetic organic compound that features a piperazine ring substituted with an ethyl group and a urea moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylpiperazine and 2-methylphenyl isocyanate.
Reaction: The 4-ethylpiperazine undergoes a nucleophilic addition reaction with 2-methylphenyl isocyanate to form the desired urea derivative.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog with similar piperazine structure but lacking the urea and methylphenyl groups.
4-Ethylpiperazine-1-sulfonyl chloride: Another derivative with a sulfonyl chloride group instead of the urea moiety.
Uniqueness
3-[2-(4-Ethylpiperazin-1-YL)ethyl]-1-(2-methylphenyl)urea is unique due to its combination of a piperazine ring, ethyl substitution, and urea linkage to a methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-3-19-10-12-20(13-11-19)9-8-17-16(21)18-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBAASCUDISVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide](/img/structure/B3609662.png)
![2-[(4-fluorophenyl)amino]-N-phenylpyridine-3-carboxamide](/img/structure/B3609666.png)
![N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3609684.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3609692.png)

![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B3609708.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B3609716.png)

![2-Phenethyl-5-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3609736.png)
![N-[(4-Chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3609741.png)
![2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3609746.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609752.png)


